molecular formula C13H23N3O B5943464 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino-

2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino-

Cat. No.: B5943464
M. Wt: 237.34 g/mol
InChI Key: XPKINDTVJWNSLB-UHFFFAOYSA-N
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Description

The compound 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- features a cyclohexenone core substituted with geminal dimethyl groups at positions 5,5 and a 4-methylpiperazinylamino moiety at position 2. This compound is likely explored in pharmaceutical contexts, given the prevalence of piperazine derivatives in drug discovery (e.g., antipsychotics, kinase inhibitors) .

Properties

IUPAC Name

5,5-dimethyl-3-[(4-methylpiperazin-1-yl)amino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-13(2)9-11(8-12(17)10-13)14-16-6-4-15(3)5-7-16/h8,14H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKINDTVJWNSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NN2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- typically involves the reaction of 5,5-dimethyl-2-cyclohexen-1-one with 4-methylpiperazine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexenone, 5,5-dimethyl-3-(4-methylpiperazin-1-yl)amino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

Analog 1: 5,5-Dimethyl-3-((3-(Trifluoromethyl)Phenyl)Amino)Cyclohex-2-en-1-one
  • Structure: Replaces the 4-methylpiperazinyl group with a 3-(trifluoromethyl)phenylamino substituent .
  • Key Differences: Lipophilicity: The trifluoromethyl group increases logP (predicted ~3.8 vs. ~1.2 for the target compound), reducing aqueous solubility but enhancing membrane permeability. Applications: Likely prioritized in contexts requiring lipophilic interactions (e.g., CNS-targeting drugs).
Analog 2: Pyrimidine-Piperazine Derivatives (e.g., Compound 232 in )
  • Structure : Integrates a pyrimidine ring linked to a cyclohexylamine via a 4-methylpiperazinylpyridine group .
  • Key Differences: Rigidity: The pyrimidine scaffold imposes conformational constraints absent in the cyclohexenone system. Bioactivity: Such derivatives are often kinase inhibitors; the target compound’s enone system may instead favor covalent binding or Michael addition reactions.
Analog 3: (1S,4S)-4-(4-Methylpiperazin-1-yl)Cyclohexan-1-Amine Derivatives (e.g., Compound 41 in )
  • Structure : Cyclohexane ring with trans-configurated 4-methylpiperazine and spiro-fused heterocycles .
  • Key Differences: Stereochemistry: The cis/trans arrangement of substituents affects receptor binding selectivity. Spiro Systems: Enhance metabolic stability by reducing rotational freedom, unlike the planar cyclohexenone.

Physicochemical and Pharmacological Properties

Property Target Compound Analog 1 (CF₃-Phenyl) Analog 2 (Pyrimidine Derivative)
Molecular Weight ~290 g/mol (estimated) 315.3 g/mol 412 g/mol
Solubility Moderate (piperazine enhances) Low (lipophilic CF₃ group) High (polar pyrimidine core)
Reactivity Enone-mediated nucleophilic addition Electrophilic aromatic substitution Hydrogen-bonding with heterocycles
Bioactivity (Inferred) Potential kinase/DNA binder CNS-targeting (lipophilic) Kinase inhibition (pyrimidine)

Structural and Functional Insights

  • Piperazine vs. Aryl Amino Groups: 4-Methylpiperazine: Enhances solubility (pKa ~7.5 for tertiary amine) and enables salt formation, improving bioavailability . Aryl Amino Groups: Favor π-π stacking but reduce solubility, as seen in Analog 1 .

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